molecular formula C18H19BrN2O3 B2398454 N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034278-15-2

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2398454
CAS No.: 2034278-15-2
M. Wt: 391.265
InChI Key: BXNXRSQBSGWZJX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is an organic compound that features a bromophenyl group, a tetrahydropyran ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with nicotinic acid under specific conditions to form the bromophenyl intermediate.

    Introduction of the Tetrahydropyran Group: The intermediate is then reacted with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst to introduce the tetrahydropyran group.

    Final Coupling Reaction: The final step involves coupling the intermediate with nicotinic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
  • N-(3-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
  • N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Uniqueness

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-bromophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c19-15-2-1-3-16(10-15)21-18(22)14-4-5-17(20-11-14)24-12-13-6-8-23-9-7-13/h1-5,10-11,13H,6-9,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXRSQBSGWZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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